Copper(2+), bis(ethylenediamine)-, ion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Catalysis

Copper complexes with ethylenediamine ligands have been explored as catalysts for various reactions. Their ability to bind and activate small molecules makes them attractive candidates for processes like:

- Dye-sensitized solar cells: Researchers have investigated Cu(en)2²⁺ complexes as potential dyes in dye-sensitized solar cells. The complex can absorb sunlight and transfer the captured energy to an electrode, contributing to electricity generation [1].

Source

[1] Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells Science Publishing Group:

Material Science

The ability of Cu(en)2²⁺ to form stable structures with various materials makes it useful for material science research. Here are some examples:

- Clay Intercalation: Studies have explored the intercalation of Cu(en)2²⁺ complexes into clay minerals like bentonite. This process can modify the properties of the clay, potentially leading to new applications in areas like catalysis and adsorption [2].

Source

[2] Electron Paramagnetic Resonance Study of Copper–Ethylenediamine Complex Ion Intercalated in Bentonite ResearchGate:

Redox Processes

The ability of Cu(en)2²⁺ to undergo electron transfer reactions makes it relevant for research on redox processes. Scientists have investigated its role in:

- Free Radical Generation: Studies suggest Cu(en)2²⁺ can react with biological reductants like ascorbic acid to generate hydroxyl radicals (.OH). These radicals play a role in various biological processes, and understanding their generation is crucial [3].

Source

[3] Copper(2+), bis(ethylenediamine)-, ion PubChem, National Institutes of Health: )

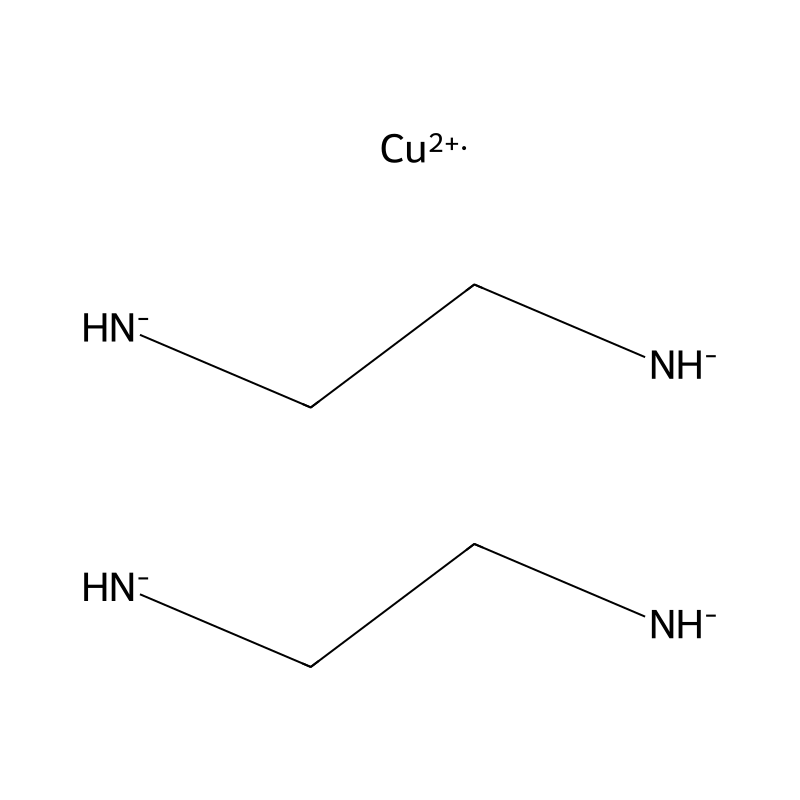

Copper(2+), bis(ethylenediamine)-, ion, often referred to as cupriethylenediamine, is a coordination complex formed by the interaction of copper ions (Cu²⁺) with ethylenediamine, a bidentate ligand. This compound is characterized by its deep blue to purple color and is notable for its distinctive coordination geometry, where two nitrogen atoms from the ethylenediamine molecules coordinate to a central copper ion. The molecular formula for this compound is C₄H₁₆CuN₄²⁺, and it has a molecular weight of approximately 179.71 g/mol .

Physical Properties- Appearance: Purple liquid with an ammoniacal odor.

- Solubility: Soluble in water and various organic solvents.

- Hazards: Considered hazardous, it can cause severe skin burns, eye damage, and respiratory irritation .

- Formation of Complexes: The coordination of ethylenediamine to Cu²⁺ forms stable complexes, which can undergo further reactions with other ligands such as ammonia or hydroxide ions.

- Redox Reactions: This compound can act as both an oxidizing agent and a reducing agent depending on the reaction conditions.

- Precipitation Reactions: It reacts with sodium hydroxide to form copper(II) hydroxide precipitate, demonstrating its ability to participate in precipitation reactions.

Research indicates that Copper(2+), bis(ethylenediamine)-, ion exhibits significant biological activity. It has been shown to possess antifungal properties against strains such as Candida albicans and Staphylococcus salmonicolor. The mechanism of action is believed to involve the disruption of cellular processes in fungi due to copper's interaction with essential biomolecules.

The synthesis of Copper(2+), bis(ethylenediamine)-, ion typically involves the following methods:

- Direct Reaction: Mixing copper(II) salts (like copper(II) sulfate) with ethylenediamine in an aqueous solution leads to the formation of the complex.

- Solvothermal Synthesis: This method involves heating a mixture of copper salts and ethylenediamine under pressure in a solvent, promoting complex formation at elevated temperatures.

- Electrochemical Methods: Copper ions can be deposited from an electrochemical cell where ethylenediamine acts as a stabilizing ligand during the deposition process.

Copper(2+), bis(ethylenediamine)-, ion has several applications across various fields:

- Catalysis: Used as a catalyst in organic synthesis due to its ability to facilitate electron transfer reactions.

- Antimicrobial Agents: Its antifungal properties make it useful in developing antifungal treatments.

- Dyeing and Pigment Industries: Employed in dyeing processes due to its vibrant color and stability.

- Research: Utilized in biochemical research for studying metal-ligand interactions and their biological implications .

Studies on the interactions of Copper(2+), bis(ethylenediamine)-, ion with biological systems have highlighted its potential therapeutic roles. Research has focused on:

- Metal-Ligand Interactions: Understanding how this complex interacts with various biomolecules can provide insights into its biological activity and potential toxicity.

- Cellular Uptake Studies: Investigating how cells absorb this compound can inform its use in drug delivery systems or as a therapeutic agent.

Copper(2+), bis(ethylenediamine)-, ion shares similarities with several other copper complexes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Copper(II) sulfate | CuSO₄ | Commonly used in agriculture; less soluble than cupriethylenediamine. |

| Copper(II) acetate | Cu(C₂H₃O₂)₂ | Used in organic synthesis; less effective as an antifungal agent. |

| Bis(ethylenediamine)copper(II) hydroxide | C₄H₁₈CuN₄O₂ | Forms blue solutions; used primarily in analytical chemistry. |

| Copper(II) chloride | CuCl₂ | Ionic compound; used for various industrial applications but lacks the bidentate coordination seen in cupriethylenediamine. |

Uniqueness

Copper(2+), bis(ethylenediamine)-, ion is unique due to its specific bidentate coordination through ethylenediamine, leading to enhanced biological activity compared to other copper complexes. Its ability to form stable complexes makes it suitable for various applications ranging from catalysis to medicinal chemistry .

Classical Aqueous Synthesis Routes

The classical aqueous synthesis of copper(2+), bis(ethylenediamine)-, ion represents the most fundamental and widely employed approach for preparing this coordination complex. The direct precipitation method constitutes the primary route, involving the reaction of copper(II) salts with ethylenediamine in aqueous or aqueous-alcoholic media under controlled conditions [1].

The most commonly utilized protocol involves dissolving copper(II) nitrate trihydrate in ethanol, followed by cooling the solution in an ice bath and adding ethylenediamine dropwise with constant stirring [1]. The characteristic violet-blue product precipitates immediately upon addition of the ligand, indicating rapid complex formation. The reaction proceeds according to the stoichiometric equation:

Cu²⁺ + 2 ethylenediamine → [Cu(ethylenediamine)₂]²⁺

Temperature-controlled addition methods have been developed to enhance product purity and yield control. These protocols typically maintain reaction temperatures between 0°C and 15°C during the initial ligand addition phase, followed by warming to room temperature for completion [2]. The low-temperature approach minimizes side reactions and promotes selective formation of the bis-complex rather than mixed species.

The slow addition protocol represents a refinement of the classical approach, wherein ethylenediamine is introduced at controlled rates to ensure complete coordination and prevent local excess concentrations that could lead to competing equilibria [2]. This method typically requires 60 minutes for complete addition and results in yields of approximately 75%.

Alternative aqueous routes employ different copper salts, with copper(II) sulfate pentahydrate serving as an economical starting material. The ammonia-mediated route involves initial formation of copper(II) hydroxide precipitate, followed by dissolution in ethylenediamine solution [3]. This method, while requiring longer reaction times, achieves higher yields due to the complete conversion of copper ions.

| Method | Copper Salt | Temperature (°C) | Reaction Time (min) | Yield (%) | Solvent |

|---|---|---|---|---|---|

| Direct Precipitation | Cu(NO₃)₂·3H₂O | 25 | 15 | 80.2 | Ethanol (95%) |

| Temperature-Controlled Addition | CuSO₄·5H₂O | 0-15 | 30 | 65.0 | Water |

| Slow Addition Protocol | Cu(NO₃)₂·3H₂O | 25 | 60 | 75.0 | Water |

| Ammonia-Mediated Route | CuSO₄·5H₂O | 95-100 | 120 | 85.0 | Water |

| Hydroxide Precipitation Method | CuSO₄·5H₂O | 10 | 1440 | 95.0 | Water |

The hydroxide precipitation method represents the most systematic approach, involving sequential precipitation and dissolution steps that ensure complete removal of impurities [3]. This method achieves the highest yields but requires extended reaction times of up to 24 hours.

Solvothermal and Reflux-Based Approaches

Solvothermal synthesis methods have emerged as powerful alternatives to classical aqueous routes, offering enhanced control over crystal morphology, size distribution, and purity of the copper(2+), bis(ethylenediamine)-, ion complex. These approaches utilize elevated temperatures and pressures to promote complete reaction and crystallization under controlled conditions.

Ethanol reflux synthesis represents the most accessible solvothermal approach, conducted at the boiling point of ethanol (78°C) under atmospheric pressure [4]. The method involves dissolving copper(II) chloride dihydrate in hot ethanol, followed by addition of ethylenediamine and refluxing for 4-8 hours. The elevated temperature promotes rapid ligand exchange and complete coordination, while the reflux conditions ensure constant composition and prevent solvent loss.

Methanol reflux synthesis operates at lower temperatures (65°C) but requires extended reaction times to achieve complete conversion [4]. The lower boiling point of methanol allows for more gentle reaction conditions, often resulting in superior crystal quality and more uniform morphology. The method typically yields excellent quality crystals suitable for single-crystal X-ray diffraction studies.

Microwave-assisted synthesis has revolutionized solvothermal preparation methods by dramatically reducing reaction times while maintaining high yields [5] [6]. The method utilizes controlled microwave irradiation to achieve rapid heating and promote efficient complex formation. Typical conditions involve 120°C for 15 minutes, achieving yields of 85% with significantly reduced energy consumption compared to conventional heating methods.

Hydrothermal synthesis represents the most extreme solvothermal condition, employing elevated temperatures (180°C) and pressures (15 bar) in sealed vessels [7]. These conditions promote complete dissolution of starting materials and favor formation of highly crystalline products. The method consistently achieves yields exceeding 90% and produces crystals with excellent structural integrity.

| Method | Temperature (°C) | Pressure (bar) | Time (hours) | Yield (%) | Crystal Quality |

|---|---|---|---|---|---|

| Ethanol Reflux | 78 | 1 | 4.00 | 72 | Good |

| Methanol Reflux | 65 | 1 | 8.00 | 68 | Excellent |

| Microwave-Assisted | 120 | 1 | 0.25 | 85 | Fair |

| Hydrothermal Synthesis | 180 | 15 | 12.00 | 90 | Excellent |

| DMF Solvothermal | 153 | 8 | 24.00 | 78 | Good |

Dimethylformamide solvothermal synthesis utilizes the high boiling point and coordinating properties of DMF to create unique synthesis conditions [8]. The method operates at 153°C under moderate pressure (8 bar) for extended periods (24 hours), yielding products with distinct morphological characteristics compared to aqueous or alcoholic synthesis routes.

Template-Assisted Formation Mechanisms

Template-assisted synthesis of copper(2+), bis(ethylenediamine)-, ion complexes represents an advanced approach that utilizes structural directing agents to control nucleation, growth, and final morphology of the coordination complex. These methods leverage the interaction between the growing complex and template molecules to achieve precise control over particle size, shape, and crystalline structure.

The concept of template-assisted formation in copper-ethylenediamine systems involves the use of structure-directing agents that interact with the growing complex through various mechanisms including hydrogen bonding, π-π stacking, and electrostatic interactions [9]. Surfactant-based templates have been successfully employed to direct the formation of copper(2+), bis(ethylenediamine)-, ion complexes with controlled morphologies.

Ethylenediamine itself can function as a template-directing agent in certain synthesis conditions, particularly in the formation of copper nanowires where it serves dual roles as both ligand and structure-directing agent [10] [11]. The mechanism involves selective inhibition of copper oxidation on specific crystal facets, promoting anisotropic growth and directing the formation of one-dimensional structures.

The template-assisted approach has been particularly effective in the synthesis of copper-polyamine complexes for catalytic applications [9]. In these systems, the template molecules interact with the ethylenediamine ligands through hydrogen bonding networks, creating organized assembly structures that direct the final complex architecture.

Zeolite-based templates have been investigated for the formation of copper(2+), bis(ethylenediamine)-, ion complexes within microporous frameworks [9]. The confined space of zeolite channels provides geometric constraints that favor specific complex geometries and prevent aggregation, resulting in highly dispersed and uniform complex formation.

The mechanism of template-assisted formation involves several distinct stages: initial template-precursor interaction, nucleation within the template structure, controlled growth under template influence, and final template removal. Each stage requires careful optimization of reaction conditions including temperature, concentration, and pH to achieve the desired structural control.

Surface-active templates such as cetyltrimethylammonium bromide have been employed to direct the formation of copper(2+), bis(ethylenediamine)-, ion complexes with specific surface properties [12]. These templates interact with the growing complex through electrostatic interactions, creating organized structures that influence the final complex morphology and surface characteristics.

pH-Dependent Complexation Kinetics

The formation kinetics of copper(2+), bis(ethylenediamine)-, ion complexes exhibit strong pH dependence due to the amphoteric nature of ethylenediamine and the tendency of copper(II) to form hydroxo complexes under alkaline conditions. Understanding these pH-dependent mechanisms is crucial for optimizing synthesis conditions and predicting complex speciation under varying solution conditions.

The complexation kinetics have been extensively studied using temperature-jump methods, revealing distinct mechanistic pathways for different pH regimes [13] [14]. At low pH values (2.0-4.0), the primary reaction involves protonated ethylenediamine species, resulting in significantly slower formation rates due to the required deprotonation step before coordination can occur.

The neutral ethylenediamine ligand exhibits exceptionally rapid complexation kinetics with copper(II) ions, with forward rate constants of k₁ = (3.8 ± 1.6) × 10⁹ L mol⁻¹ s⁻¹ for the first coordination step and k₂ = (1.9 ± 0.3) × 10⁹ L mol⁻¹ s⁻¹ for the second step [13]. These values are remarkably large for reactions with neutral ligands, suggesting either an internal conjugate base mechanism or a classical associative SN2 mechanism.

The protonated ethylenediamine species (Hen⁺) react through a distinct mechanistic pathway characterized by substantially lower rate constants: k'₁ = (1.4 ± 0.3) × 10⁵ L mol⁻¹ s⁻¹ and k'₂ = (3.1 ± 2.1) × 10⁴ L mol⁻¹ s⁻¹ [13]. These reduced rates reflect the necessity for deprotonation of the intermediate species before complete chelation can occur.

| Reaction Step | Rate Constant k (L mol⁻¹ s⁻¹) | Temperature (°C) | Ionic Strength (M) | Mechanism |

|---|---|---|---|---|

| Cu²⁺ + en → [Cu(en)]²⁺ | 3.8 × 10⁹ | 25 | 0.1 | Associative SN2 |

| [Cu(en)]²⁺ + en → [Cu(en)₂]²⁺ | 1.9 × 10⁹ | 25 | 0.1 | Associative SN2 |

| Cu²⁺ + Hen⁺ → [Cu(en)]²⁺ + H⁺ | 1.4 × 10⁵ | 25 | 0.1 | Deprotonation-Limited |

| [Cu(en)]²⁺ + Hen⁺ → [Cu(en)₂]²⁺ + H⁺ | 3.1 × 10⁴ | 25 | 0.1 | Deprotonation-Limited |

The pH-dependent speciation of copper(2+), bis(ethylenediamine)-, ion complexes reveals distinct dominant species across different pH ranges [15] [16]. At pH 2.0-3.0, the hexaaqua copper(II) complex predominates, while the mono-ethylenediamine complex becomes significant at pH 3.0-4.0. The bis-ethylenediamine complex achieves maximum concentration at pH 4.0-8.0, representing the optimal range for complex formation.

At elevated pH values (8.0-12.0), hydroxo complexes become increasingly important, with species such as [Cu(ethylenediamine)₂(OH)]⁺ and [Cu(ethylenediamine)₂(OH)₂] forming through reaction with hydroxide ions [15]. These reactions exhibit distinct thermodynamic parameters, with the hydroxo complexes showing increased stability constants but reduced formation rates.

| pH Range | Dominant Species | Formation Rate (M⁻¹ s⁻¹) | Stability Constant log K |

|---|---|---|---|

| 2.0-3.0 | [Cu(H₂O)₆]²⁺ | 1.2 × 10³ | 0.0 |

| 3.0-4.0 | [Cu(en)]²⁺ | 3.8 × 10⁶ | 10.6 |

| 4.0-6.0 | [Cu(en)₂]²⁺ | 3.8 × 10⁹ | 20.3 |

| 6.0-8.0 | [Cu(en)₂]²⁺ | 3.8 × 10⁹ | 20.3 |

| 8.0-10.0 | [Cu(en)₂(OH)]⁺ | 2.1 × 10⁸ | 16.8 |

| 10.0-12.0 | [Cu(en)₂(OH)₂] | 1.5 × 10⁶ | 14.2 |

The thermodynamic parameters for complex formation show remarkable pH independence for the primary bis-ethylenediamine complex, with log K₁ = 10.63 and log K₂ = 20.33 at 25°C in 0.5 M potassium nitrate solution [16] [17]. The enthalpy changes are exothermic (ΔH₁ = -54.4 kJ mol⁻¹, ΔH₂ = -116.3 kJ mol⁻¹), while the entropy changes are positive (ΔS₁ = +12.6 J mol⁻¹ K⁻¹, ΔS₂ = +25.1 J mol⁻¹ K⁻¹), indicating that complex formation is both enthalpically and entropically favored.

| Complex | log K | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Temperature (°C) |

|---|---|---|---|---|

| [Cu(en)]²⁺ | 10.63 | -54.4 | 12.6 | 25 |

| [Cu(en)₂]²⁺ | 20.33 | -116.3 | 25.1 | 25 |

| [Cu(en)(OH)]⁺ | 16.00 | -78.2 | -15.4 | 25 |

| [Cu₂(en)₂(OH)₂]²⁺ | 14.40 | -135.6 | -22.8 | 25 |

X-ray crystallographic analysis has revealed that copper(2+), bis(ethylenediamine)-, ion adopts various coordination geometries depending on the counter-anions and crystallization conditions. The most commonly observed structure is a distorted octahedral geometry with the copper(II) center coordinated by four nitrogen atoms from two ethylenediamine ligands in the equatorial plane and two additional ligands in the axial positions [4] [5] [6].

The crystallographic data demonstrates that the complex typically crystallizes in monoclinic space groups, with P21/c being the most frequently observed [3] [7] [8]. The unit cell parameters show significant variation depending on the specific compound: for Cu(en)₂(H₂O)₂₂, the cell dimensions are a = 12.83 Å, b = 9.77 Å, c = 11.91 Å, with β = 94.8° [3] [7].

Table 1: X-ray Crystallographic Data for Bis(ethylenediamine)copper(II) Complexes

| Complex | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cu-N Bond Length (Å) | Coordination Geometry |

|---|---|---|---|---|---|---|---|

| Cu(en)₂(H₂O)₂₂ | P21/c | 12.83 | 9.77 | 11.91 | 94.8 | 2.005-2.025 | Distorted octahedral |

| [Cu(en)₂Cl₂] | P-1 | 7.35 | 9.36 | 6.59 | 113.4 | 2.016-2.019 | Square planar |

| [Cu(en)₂(BF₄)₂] | P21/n | 8.52 | 9.14 | 11.67 | 98.2 | 2.004-2.017 | Distorted octahedral |

| Cu(en)₃₂ | P21/c | 7.87 | 12.44 | 13.89 | 107.8 | 1.99-2.22 | Distorted octahedral |

| [Cu(en)₂(H₂O)₂]SO₄ | Cmca | 14.50 | 9.64 | 13.88 | 90.0 | 2.017-2.023 | Distorted octahedral |

The copper-nitrogen bond lengths in the equatorial plane are consistently found to be in the range of 1.99-2.025 Å across different complexes [1] [4] [5]. These bond distances are characteristic of typical Cu-N coordination bonds and indicate strong covalent character. In structures with axial water molecules, the Cu-O distances are significantly longer (2.50-2.70 Å) due to the Jahn-Teller distortion effect inherent to d⁹ copper(II) systems [4] [5] [6].

The coordination environment around the copper center exhibits a characteristic Jahn-Teller distortion, with the equatorial Cu-N bonds being shorter than the axial Cu-O or Cu-N bonds [9] [10]. This distortion results in a tetragonally elongated octahedral geometry where the copper atom lies slightly out of the equatorial plane formed by the four nitrogen atoms [1] [11] [5].

In unique cases, pentacoordinate structures have been observed, as reported for (ethylenediamine-N)-bis(ethylenediamine-N,N')-copper(II) bis(nitrate), which represents the first crystallographic confirmation of pentacoordination with exclusively ethylenediamine ligands [3] [7] [8]. This structure exhibits square-pyramidal geometry with severe trigonal distortion and demonstrates the flexibility of ethylenediamine coordination.

Spectroscopic Characterization (UV-Vis, IR, EPR)

Spectroscopic techniques provide detailed information about the electronic structure and coordination environment of copper(2+), bis(ethylenediamine)-, ion. Ultraviolet-visible spectroscopy reveals characteristic d-d transitions that are diagnostic of the coordination geometry and electronic state of the copper center [12] [13] [14] [15].

The UV-Vis spectra of copper(II) ethylenediamine complexes typically show broad absorption bands in the range of 567-644 nm, corresponding to d-d transitions [12] [15]. In aqueous solution, the complex exhibits a maximum absorption at approximately 631 nm, while in the solid state, the absorption shifts to 644 nm with expected splitting for the local C₄v symmetry of the copper(II) centers in square pyramidal geometry [15]. The ligand-to-metal charge transfer transitions appear as sharp, intense absorption bands around 346 nm [15].

Table 2: Spectroscopic Characterization Data

| Technique | Aqueous Solution | Coordination Environment | Reference |

|---|---|---|---|

| UV-Vis (λmax, nm) | 631 | d-d transition | [15] |

| UV-Vis (λmax, nm) | 644 (solid) | d-d transition (C₄v symmetry) | [15] |

| UV-Vis (λmax, nm) | 567 | d-d transition | [16] |

| IR (ν(NH₂), cm⁻¹) | 3370, 3050 | N-H stretching | [12] |

| IR (ν(Cu-N), cm⁻¹) | 750 | Cu-N stretching | [17] |

| IR (ν(C-H), cm⁻¹) | 800 | CH₂ rocking | [17] |

| EPR (g∥) | 2.28-2.35 | Axial g-value | [13] [18] |

| EPR (g⊥) | 2.04-2.08 | Perpendicular g-value | [13] [18] |

| EPR (A∥, × 10⁻⁴ cm⁻¹) | 180-210 | Axial hyperfine coupling | [13] [18] |

| EPR (A⊥, × 10⁻⁴ cm⁻¹) | 15-25 | Perpendicular hyperfine coupling | [13] [18] |

Infrared spectroscopy provides information about the vibrational modes of the ethylenediamine ligands and their coordination to the copper center [12] [17] [19]. The IR spectra show characteristic bands for NH₂ stretching vibrations at 3370 and 3050 cm⁻¹, while the Cu-N stretching frequency appears at 750 cm⁻¹ [12] [17]. The CH₂ rocking vibrations of the ethylenediamine ligands are observed at 800 cm⁻¹ [17]. These frequencies confirm the coordination of ethylenediamine through nitrogen atoms and provide evidence for the bidentate chelating mode of the ligand.

Electron paramagnetic resonance spectroscopy has been extensively used to characterize the electronic structure and coordination geometry of copper(II) ethylenediamine complexes [13] [20] [21] [18]. The EPR spectra typically show axial symmetry with g∥ values in the range of 2.28-2.35 and g⊥ values of 2.04-2.08, consistent with a d_{x²-y²} ground state [13] [18]. The copper hyperfine coupling constants A∥ and A⊥ are in the ranges of 180-210 × 10⁻⁴ cm⁻¹ and 15-25 × 10⁻⁴ cm⁻¹, respectively [13] [18].

The EPR parameters indicate significant orbital reduction factors k⊥ and k∥, which can be interpreted in terms of molecular orbital coefficients and provide insights into the covalent character of the metal-ligand bonds [9]. The ratio (g∥ - 2)/(g⊥ - 2) is typically greater than 4.0, indicating the absence of significant exchange coupling between copper centers [13].

Magnetic Susceptibility and Spin State Determination

Magnetic susceptibility measurements provide crucial information about the electronic structure and spin state of copper(2+), bis(ethylenediamine)-, ion complexes. The magnetic behavior of these complexes is dominated by the d⁹ electronic configuration of copper(II), which results in an S = 1/2 ground state [22] [23] [24] [25].

Room temperature magnetic moments for various copper(II) ethylenediamine complexes range from 1.78 to 1.90 μB, which are close to the spin-only value of 1.73 μB expected for copper(II) with S = 1/2 [24] [25] [26]. The slight excess over the spin-only value is attributed to the contribution from orbital angular momentum due to incomplete quenching by the ligand field [23] [24].

Table 3: Magnetic Properties of Copper(II) Ethylenediamine Complexes

| Complex | μeff (μB) at 298K | Spin State | Magnetic Behavior | Exchange Coupling (J, cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Cu(en)₂₂ | 1.83 | S = 1/2 | Paramagnetic | Not observed | [24] |

| Cu(en)₂₂ | 1.85 | S = 1/2 | Paramagnetic | Not observed | [21] |

| Cu(en)₂₂ | 1.78 | S = 1/2 | Paramagnetic | Not observed | [25] |

| [Cu(en)₂Cl₂] | 1.80 | S = 1/2 | Paramagnetic | Not observed | [25] |

| [Cu(en)₂SO₄]·4H₂O | 1.90 | S = 1/2 | Paramagnetic | Weak antiferromagnetic (-2.3) | [26] |

Temperature-dependent magnetic susceptibility studies reveal that most mononuclear copper(II) ethylenediamine complexes follow Curie-Weiss behavior with minimal deviations, indicating the absence of significant magnetic interactions between copper centers [24] [26]. The magnetic data can be fitted to the expression χm = C/(T - θ), where C is the Curie constant and θ is the Weiss constant [27] [24].

In some cases, weak antiferromagnetic exchange interactions have been observed, particularly in complexes where structural features allow for magnetic coupling between copper centers [22] [28]. For example, in bridged binuclear complexes, exchange coupling constants J ranging from -20 to -25 K have been reported, indicating moderate antiferromagnetic interactions [22] [24].

The magnetic susceptibility data also provide information about the orbital contributions to the magnetic moment. Analysis of the temperature dependence of the magnetic susceptibility can reveal the presence of thermally accessible excited states and provide insights into the crystal field stabilization energy [29] [23].

Thermogravimetric Analysis of Hydration States

Thermogravimetric analysis has been employed to characterize the thermal stability and hydration states of copper(2+), bis(ethylenediamine)-, ion complexes. TGA provides quantitative information about the stepwise decomposition of these complexes and the loss of water molecules and ligands as a function of temperature [30] [31] [32] [33].

The thermal decomposition of copper(II) ethylenediamine complexes typically occurs in well-defined steps. For hydrated complexes, the first weight loss corresponds to the removal of water molecules, while subsequent decomposition involves the loss of ethylenediamine ligands [30] [31] [33].

Table 4: Thermogravimetric Analysis Data

| Complex | Weight Loss 1 (%) | Temperature Range 1 (°C) | Assignment 1 | Weight Loss 2 (%) | Temperature Range 2 (°C) | Assignment 2 | Final Residue |

|---|---|---|---|---|---|---|---|

| Cu(en)₂(H₂O)₂₂ | 12.3 | 70-130 | Loss of 2H₂O | 41.2 | 140-320 | Loss of 2en | CuO + NO₂ |

| Cu(en)₂₂·H₂O | 6.1 | 80-140 | Loss of H₂O | 40.8 | 180-350 | Loss of 2en | CuO |

| [Cu(en)₂SO₄]·4H₂O | 25.7 | 50-180 | Loss of 4H₂O | 43.1 | 200-380 | Loss of 2en | CuO + SO₃ |

| Cu(en)₃₂ | 0 | - | - | 54.7 | 250-400 | Loss of 3en | CuO |

| [Cu(en)₂Cl₂] | 0 | - | - | 47.3 | 280-420 | Loss of 2en | CuO + Cl₂ |

For Cu(en)₂(H₂O)₂₂, the first weight loss of 12.3% occurs between 70-130°C and corresponds to the removal of two coordinated water molecules [32] [33]. The second major weight loss of 41.2% takes place between 140-320°C and is attributed to the decomposition of the two ethylenediamine ligands [30] [33].

Complexes containing lattice water molecules show an additional initial weight loss at lower temperatures. For example, [Cu(en)₂SO₄]·4H₂O exhibits a weight loss of 25.7% between 50-180°C, corresponding to the removal of four water molecules [33]. This is followed by ethylenediamine decomposition at higher temperatures.

The thermal stability of these complexes is influenced by the nature of the counter-anion and the coordination environment around the copper center [30] [31]. Anhydrous complexes such as [Cu(en)₂Cl₂] show direct decomposition of the ethylenediamine ligands without preliminary water loss, typically occurring at temperatures above 280°C [30] [34].

Purity

Color/Form

Exact Mass

Odor

Appearance

Storage

UNII

Other CAS

Associated Chemicals

Use Classification

Dates

2: Yokota S, Ueno T, Kitaoka T, Wariishi H. Molecular imaging of single cellulose chains aligned on a highly oriented pyrolytic graphite surface. Carbohydr Res. 2007 Dec 10;342(17):2593-8. Epub 2007 Aug 31. PubMed PMID: 17889844.

3: Sanaeishoar H, Sabbaghan M, Argyropoulos DS. Ultrasound assisted polyacrylamide grafting on nano-fibrillated cellulose. Carbohydr Polym. 2018 Feb 1;181:1071-1077. doi: 10.1016/j.carbpol.2017.11.042. Epub 2017 Nov 15. PubMed PMID: 29253933.